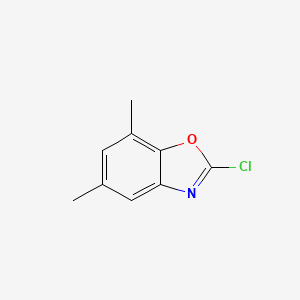

2-Chloro-5,7-dimethyl-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,7-dimethyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALSAEILDPHFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Benzoxazole Scaffold and 5,7-Dimethyl Substitution

An In-depth Technical Guide to 5,7-Dimethyl Substituted Benzoxazole Derivatives: Synthesis, Characterization, and Biological Applications

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This privileged scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The versatility of the benzoxazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties. The incorporation of specific substituents onto the benzoxazole core can dramatically influence its therapeutic potential, leading to compounds with enhanced efficacy and selectivity.

Among the various substitution patterns, the 5,7-dimethyl substitution has emerged as a particularly interesting motif. The presence of methyl groups at these positions can impact the molecule's lipophilicity, metabolic stability, and steric profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and diverse biological activities of 5,7-dimethyl substituted benzoxazole derivatives, offering valuable insights for researchers and drug development professionals.

Synthetic Methodologies for 5,7-Dimethyl Benzoxazole Derivatives

The construction of the 5,7-dimethyl benzoxazole core typically involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivatives. The key starting material for this synthesis is 2-amino-4,6-dimethylphenol.

General Synthetic Pathway

A common and effective method for the synthesis of 2-substituted-5,7-dimethylbenzoxazoles is the reaction of 2-amino-4,6-dimethylphenol with various aromatic or heterocyclic carboxylic acids in the presence of a condensing agent, such as polyphosphoric acid (PPA), at elevated temperatures. This one-pot reaction proceeds through the formation of an intermediate o-hydroxyamide, which then undergoes cyclodehydration to yield the final benzoxazole product.

Caption: General synthetic scheme for 5,7-dimethyl-2-substituted-benzoxazoles.

Detailed Experimental Protocol

-

Reactant Preparation: In a round-bottom flask, combine 2-amino-4,6-dimethylphenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

-

Addition of Condensing Agent: To the mixture, add polyphosphoric acid (PPA) in a quantity sufficient to ensure a stirrable paste.

-

Reaction: Heat the reaction mixture to 145-150°C with constant stirring for a period of 3-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution until the pH is between 5 and 6.[1] This will cause the crude product to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Spectroscopic Characterization

The successful synthesis and structural elucidation of 5,7-dimethyl benzoxazole derivatives are confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will typically show two singlets in the aromatic region corresponding to the protons at positions 4 and 6 of the benzoxazole ring. The methyl groups at positions 5 and 7 will appear as two distinct singlets in the upfield region (around δ 2.4-2.5 ppm). The signals for the protons of the substituent at position 2 will also be present in their expected regions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display the characteristic signals for the carbon atoms of the benzoxazole core, including the quaternary carbons and the carbons bearing protons. The methyl carbons will appear at approximately δ 21-22 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N stretching of the oxazole ring (around 1630-1650 cm⁻¹) and the C-O-C stretching (around 1240-1270 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, and the fragmentation pattern can provide further structural information.

Biological Activities of 5,7-Dimethyl Benzoxazole Derivatives

Derivatives of 5,7-dimethyl benzoxazole have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Antimicrobial Activity

Benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] The presence of the 5,7-dimethyl substitution can enhance the lipophilicity of the molecule, potentially facilitating its penetration through the microbial cell wall. Studies have shown that certain 2,5,7-trisubstituted benzoxazoles exhibit significant activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Candida albicans. The mechanism of action for the antibacterial effects of some benzoxazoles is believed to involve the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication.[2][5]

Anticancer Activity

The benzoxazole scaffold is a common feature in many anticancer agents.[6][7][8] Several 5,7-dimethyl substituted benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown promising activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines.[6][9] One of the proposed mechanisms of action for the anticancer activity of some benzoxazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[9][10] Additionally, some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10]

Caption: Inhibition of VEGFR-2 signaling by a 5,7-dimethyl benzoxazole derivative.

Other Biological Activities

In addition to their antimicrobial and anticancer properties, benzoxazole derivatives have been explored for a variety of other pharmacological effects, including:

The diverse biological profile of 5,7-dimethyl substituted benzoxazoles makes them an attractive scaffold for further investigation and development in the field of medicinal chemistry.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 5,7-dimethyl benzoxazoles is still evolving, some general trends can be observed from the available literature.

-

Lipophilicity: The methyl groups at positions 5 and 7 increase the lipophilicity of the benzoxazole core, which can influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

-

Substituent at Position 2: The nature of the substituent at the 2-position plays a crucial role in determining the biological activity and selectivity. Aromatic and heterocyclic moieties are commonly incorporated at this position to modulate the electronic and steric properties of the molecule, leading to varied interactions with biological targets.

-

Electronic Effects: The electron-donating nature of the methyl groups can influence the electron density of the benzoxazole ring system, which may affect its binding affinity to target enzymes or receptors.

Conclusion and Future Perspectives

5,7-Dimethyl substituted benzoxazole derivatives represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization at the 2-position, provides a robust platform for the design and discovery of novel therapeutic agents. Future research in this area should focus on the synthesis of new libraries of 5,7-dimethyl benzoxazole derivatives with a wider variety of substituents at the 2-position. In-depth biological evaluations, including mechanism of action studies and in vivo efficacy assessments, will be crucial to further validate the therapeutic potential of these compounds. The continued exploration of the structure-activity relationships will guide the rational design of more potent and selective 5,7-dimethyl benzoxazole-based drugs for the treatment of various diseases.

References

- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry.

- Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. Molecules.

- Muhammed-LDDD 2021-244-MS.

- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv

- Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives.

- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities.

- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.

- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

- Unveiling the Antimicrobial Potential of Benzoxazole Derivatives: A Compar

- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules.

- A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE.

- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Deriv

- A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.

- Benzoxazole synthesis. Organic Chemistry Portal.

- Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates.

- Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY.

- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous C

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Deriv

- Benzoxazole derivatives: design, synthesis and biological evaluation.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Semantic Scholar.

- Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. esisresearch.org [esisresearch.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.ijresm.com [journal.ijresm.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]

- 11. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives | MDPI [mdpi.com]

- 12. mbimph.com [mbimph.com]

- 13. researchgate.net [researchgate.net]

The Synthetic Versatility of 2-Chloro-5,7-dimethyl-1,3-benzoxazole: A Technical Guide to its Reactivity Profile

Introduction: Unlocking the Potential of a Substituted Benzoxazole Core

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding make it a privileged pharmacophore. The strategic functionalization of the benzoxazole core is paramount for fine-tuning the physicochemical and pharmacological properties of these molecules. This guide focuses on the reactivity profile of a specific, yet underexplored derivative: 2-Chloro-5,7-dimethyl-1,3-benzoxazole .

While direct literature on this exact molecule is sparse, its reactivity can be confidently predicted by drawing upon the well-established chemistry of 2-chlorobenzoxazoles and considering the electronic and steric influence of the 5,7-dimethyl substitution. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven insights into harnessing this versatile building block in organic synthesis. We will explore its synthesis, its susceptibility to nucleophilic aromatic substitution, and its utility in modern palladium-catalyzed cross-coupling reactions.

Synthesis of the Core Scaffold: 2-Chloro-5,7-dimethyl-1,3-benzoxazole

The most logical and established route to 2-chlorobenzoxazoles involves the chlorination of the corresponding benzoxazol-2-one or its thiol equivalent. For the target molecule, the synthesis would commence with the commercially available 2-amino-4,6-dimethylphenol.

The synthetic workflow can be visualized as a two-step process: first, the formation of the benzoxazolone ring, followed by chlorination.

Caption: Proposed synthesis of 2-Chloro-5,7-dimethyl-1,3-benzoxazole.

Experimental Protocol: Synthesis of 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one

-

To a stirred solution of 2-amino-4,6-dimethylphenol (1.0 eq) in an appropriate aprotic solvent (e.g., THF, Dichloromethane) under an inert atmosphere (N₂), add triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in the same solvent. Caution: Triphosgene is highly toxic and moisture-sensitive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired benzoxazolone.

Experimental Protocol: Chlorination to 2-Chloro-5,7-dimethyl-1,3-benzoxazole

-

Combine 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq) as both reagent and solvent.

-

Add a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) or DMF.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base (e.g., NaHCO₃, NaOH solution) until pH ~7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-Chloro-5,7-dimethyl-1,3-benzoxazole.

Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the 2-chlorobenzoxazole core is highly electrophilic, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a well-established addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[3]

Caption: Generalized mechanism for SNAr at the C2 position.

The Role of the 5,7-Dimethyl Substituents: The two methyl groups on the benzene ring are electron-donating groups (EDGs) via hyperconjugation and induction. This increased electron density on the aromatic ring will have a modest deactivating effect on the SNAr reaction compared to the unsubstituted 2-chlorobenzoxazole. The EDGs slightly destabilize the negatively charged Meisenheimer intermediate, which can lead to a higher activation energy and potentially slower reaction rates. However, this effect is generally not prohibitive, and the C2 position remains highly activated for substitution.

Common Nucleophilic Transformations

A wide array of nucleophiles can be employed to displace the C2-chloride, opening a gateway to diverse molecular architectures.

| Nucleophile Type | Reagent Example | Product Class | Typical Conditions |

| N-Nucleophiles | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 2-Aminobenzoxazoles | Base (K₂CO₃, Et₃N), DMF or NMP, 80-120 °C |

| Hydrazine | 2-Hydrazinobenzoxazoles | EtOH, Reflux | |

| O-Nucleophiles | Alkoxides (e.g., NaOMe, NaOEt), Phenoxides | 2-Alkoxy/Aryloxybenzoxazoles | Corresponding alcohol or aprotic solvent (THF, DMF) |

| S-Nucleophiles | Thiols (e.g., Thiophenol), Thiolates | 2-(Alkyl/Arylthio)benzoxazoles | Base (K₂CO₃, NaH), DMF or THF, RT to 80 °C |

Experimental Protocol: Synthesis of 2-(Morpholino)-5,7-dimethyl-1,3-benzoxazole (Representative SNAr)

-

To a solution of 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M), add morpholine (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration or extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 2-aminobenzoxazole derivative.[4]

Reactivity Profile II: Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C2 position also serves as a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. These reactions dramatically expand the synthetic utility of the scaffold.[5][6][7]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the 2-chlorobenzoxazole with an organoboron reagent (boronic acid or ester) to form 2-aryl- or 2-vinylbenzoxazoles.[8][9] This reaction is exceptionally robust and tolerant of a wide range of functional groups.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

-

Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 6-24 hours).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to isolate the 2-arylbenzoxazole product.[10][11]

B. Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling facilitates the synthesis of 2-alkynylbenzoxazoles by reacting the 2-chloro derivative with a terminal alkyne.[6][12] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Representative Sonogashira Coupling

-

To a Schlenk flask, add 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar).

-

Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or Diisopropylethylamine).

-

Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.[13]

C. Heck Coupling (C-C sp² Bond Formation)

The Heck reaction allows for the vinylation of the C2 position by coupling with an alkene.[5][14] This reaction forms a new carbon-carbon double bond, providing access to 2-vinylbenzoxazole derivatives.

Experimental Protocol: Representative Heck Coupling

-

Combine 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.0 eq), the alkene (e.g., styrene, butyl acrylate, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) in a sealed tube.

-

Add a polar aprotic solvent such as DMF or NMP.

-

Degas the mixture before sealing the tube.

-

Heat the reaction to 100-140 °C for 12-48 hours.

-

Cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify by column chromatography to yield the 2-vinylbenzoxazole product.[7]

Conclusion and Future Outlook

2-Chloro-5,7-dimethyl-1,3-benzoxazole emerges as a highly valuable and versatile building block for organic synthesis. Its reactivity is dominated by two principal pathways: nucleophilic aromatic substitution at the C2 position and palladium-catalyzed cross-coupling reactions. The electron-donating methyl groups subtly modulate this reactivity but do not impede the synthetic utility of the C2-chloro leaving group.

By leveraging the protocols and mechanistic understanding presented in this guide, researchers can confidently employ this scaffold to construct diverse libraries of novel benzoxazole derivatives. The ability to readily install a wide array of substituents at the C2 position through SNAr and C-C bond-forming reactions makes 2-Chloro-5,7-dimethyl-1,3-benzoxazole an ideal starting point for structure-activity relationship (SAR) studies in drug discovery and for the development of advanced functional materials.

References

-

Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). University of Huddersfield Research Portal. Available at: [Link]

-

Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). SciSpace. Available at: [Link]

-

Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. ResearchGate. Available at: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available at: [Link]

-

Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. (2024). PMC. Available at: [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. (2025). ResearchGate. Available at: [Link]

-

Heck reaction. Wikipedia. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Heck Reaction—State of the Art. (2017). MDPI. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and anticonvulsant activity of 2-substituted-5-chlorobenzoxazole. (2025). ResearchGate. Available at: [Link]

-

Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). BMC. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

5,7-ditert-butyl-2-methyl-1,3-benzoxazole. (2025). ChemSynthesis. Available at: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. (2025). MDPI. Available at: [Link]

-

HECK REACTION: Heterocyclic reactants mechanism. (2019). YouTube. Available at: [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). PMC. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. (2025). ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

-

Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids. Chemical Communications (RSC Publishing). Available at: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

- Process for preparing 2-chlorobenzoxazoles. (1985). Google Patents.

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC. Available at: [Link]

-

Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. Available at: [Link]

-

18.05 Two Mechanisms of Nucleophilic Substitution. (2018). YouTube. Available at: [Link]

-

Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available at: [Link]

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2020). MDPI. Available at: [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. benchchem.com [benchchem.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Lab Reporter [fishersci.se]

- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Heck Reaction [organic-chemistry.org]

Methodological & Application

Application Note: Optimized Amination of 2-Chloro-5,7-dimethyl-1,3-benzoxazole

Executive Summary & Strategic Context

The synthesis of 2-amino-benzoxazole derivatives is a cornerstone in medicinal chemistry, serving as a privileged scaffold for antimicrobial, antiviral, and anticancer agents.[1][2] This guide details the amination of 2-Chloro-5,7-dimethyl-1,3-benzoxazole .

While 2-chlorobenzoxazoles are generally reactive electrophiles, the specific 5,7-dimethyl substitution pattern introduces unique electronic considerations.[1] The two methyl groups exert a positive inductive effect (+I), increasing electron density within the fused ring system.[1] This slightly deactivates the C2 position toward nucleophilic attack compared to unsubstituted or nitro-substituted analogs. Consequently, standard protocols must be optimized for temperature and solvent polarity to ensure complete conversion without forcing conditions that degrade the sensitive oxazole ring.[1]

This document provides two validated workflows:

-

Method A (Thermal

): The robust "workhorse" protocol for scale-up. -

Method B (Microwave-Assisted): High-throughput optimization for library generation.[1]

Mechanistic Insight: The Pathway

The reaction proceeds via an addition-elimination mechanism (

Reaction Mechanism[1]

-

Nucleophilic Attack: The amine lone pair attacks the C2 carbon.[1]

-

Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate. The electron-donating 5,7-dimethyl groups slightly destabilize this intermediate compared to electron-poor analogs, requiring higher activation energy.[1]

-

Elimination: Re-aromatization occurs with the expulsion of the chloride ion.[1]

-

Proton Transfer: The base neutralizes the generated HCl to drive equilibrium.[1]

Figure 1: Mechanistic pathway of the amination reaction highlighting the critical transition state.

Experimental Protocols

Method A: Standard Thermal Displacement (Scale-Up Preferred)

Best for: Gram-scale synthesis, liquid amines, and thermally stable substrates.[1]

Reagents & Equipment[1][3][4][5][6]

-

Substrate: 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or

(2.0 equiv, requires vigorous stirring)[1] -

Solvent: Acetonitrile (MeCN) [Preferred] or DMF (for low-solubility amines)[1]

-

Concentration: 0.2 M – 0.5 M[1]

Step-by-Step Procedure

-

Charge: To a distinct reaction vessel equipped with a magnetic stir bar, add the 2-Chloro-5,7-dimethyl-1,3-benzoxazole .

-

Solvate: Add anhydrous Acetonitrile (MeCN) . Stir until dissolved.

-

Base Addition: Add DIPEA in one portion.

-

Nucleophile Addition: Add the amine dropwise at room temperature (RT).

-

Exotherm Alert: Reaction with small, unhindered amines (e.g., pyrrolidine) may be exothermic.[1]

-

-

Reaction: Heat the mixture to Reflux (80-82°C) .

-

Workup (Precipitation Method):

-

Alternative Workup (Extraction):

-

If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.[1]

-

Method B: Microwave-Assisted Synthesis (Library Generation)

Best for: Weak nucleophiles (anilines), steric hindrance, or rapid screening.[1]

Parameters

| Parameter | Setting |

| Solvent | Ethanol or Isopropanol (Polar protic helps proton transfer) |

| Temperature | 120°C – 150°C |

| Pressure | High (Sealed vessel) |

| Time | 10 – 30 minutes |

| Base |

Workflow

-

Dissolve substrate (0.2 mmol) and amine (0.3 mmol) in Ethanol (2 mL) in a microwave vial.

-

Add DIPEA (0.4 mmol). Cap the vial.

-

Irradiate at 140°C for 15 minutes.

-

Remove solvent in vacuo and purify via Prep-HPLC or automated flash chromatography.

Data Analysis & Troubleshooting

Solvent & Base Selection Matrix

The choice of solvent significantly impacts reaction rate due to the stabilization of the polar transition state.[1]

| Solvent | Base | Temp | Suitability | Notes |

| Acetonitrile | DIPEA | 80°C | High | Cleanest workup; easiest solvent removal.[1] |

| DMF | 100°C | Med | Use for low-solubility amines.[1] Harder to remove solvent.[1] | |

| Ethanol | Reflux | Med | Good for microwave; can cause solvolysis (EtO- byproduct) if too hot.[1] | |

| Toluene | 110°C | Low | Requires Pd-catalysis (Buchwald) generally; avoid for |

Troubleshooting Guide

-

Problem: Low Conversion (<50%) after 12 hours.

-

Problem: Hydrolysis Product Observed (2-hydroxybenzoxazole).

-

Problem: Regioselectivity Issues.

-

Note: Not applicable here. The C2-Cl bond is the only labile site for

.

-

Workflow Decision Tree

Use this logic flow to select the optimal synthetic route for your specific amine.

Figure 2: Decision matrix for selecting reaction conditions based on amine nucleophilicity.[1]

References

-

Vertex AI Search. (2023).[1] Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (PMC).[1] [Link]

-

MDPI. (2024).[1] N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide.[1][8] Molbank.[1] [Link][1][2]

-

Royal Society of Chemistry. (2012). 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase. Med. Chem. Commun. [Link]

Sources

- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide [mdpi.com]

Application Note: Suzuki-Miyaura Coupling of 2-Chlorobenzoxazole Derivatives

[1]

Abstract & Strategic Overview

The 2-position of benzoxazole is a critical pharmacophore in medicinal chemistry, found in NSAIDs (e.g., benoxaprofen analogs) and kinase inhibitors. While 2-chlorobenzoxazole is a readily available electrophile, its engagement in Suzuki-Miyaura coupling is complicated by its high susceptibility to nucleophilic hydrolysis (converting to benzoxazol-2-one) and catalyst poisoning via nitrogen coordination.

This guide moves beyond generic "aryl chloride" protocols. It delineates a precision chemistry approach using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and anhydrous base systems to suppress the hydrolytic pathway while accelerating the rate-limiting oxidative addition into the C-Cl bond.

Mechanistic Insight: The Reactivity/Stability Paradox

The 2-chlorobenzoxazole scaffold presents a dichotomy:

-

Activation : The adjacent oxygen and nitrogen atoms make the C2 position highly electron-deficient, theoretically facilitating oxidative addition by Pd(0).

-

Deactivation (Hydrolysis) : This same electron deficiency makes the C2-Cl bond extremely labile to attack by water or hydroxide, leading to the thermodynamically stable but synthetically dead benzoxazol-2-one .

Therefore, the success of this reaction relies entirely on kinetic selectivity : The rate of Oxidative Addition (

Reaction Pathway & Competitive Inhibition

Caption: Kinetic competition between the productive catalytic cycle (Blue) and the destructive hydrolysis pathway (Red).

Optimization Parameters: The "Art" of the Reaction

To shift the balance toward C-C bond formation, specific conditions are required.

Catalyst & Ligand Selection

Standard ligands like PPh3 are insufficient for 2-chlorobenzoxazole due to slow oxidative addition.

-

Recommended : XPhos or SPhos . These dialkylbiaryl phosphines are electron-rich (accelerating oxidative addition into C-Cl) and bulky (preventing N-coordination/poisoning).

-

Precatalysts : Use XPhos Pd G3/G4 or Pd(OAc)₂ + Ligand (1:2 ratio) . Precatalysts ensure rapid generation of the active L-Pd(0) species, crucial for beating the hydrolysis clock.

Base & Solvent Engineering[2][3]

-

The Trap : Aqueous carbonate bases (e.g., Na₂CO₃ in Toluene/H₂O) often lead to >50% hydrolysis.

-

The Solution : Use anhydrous inorganic bases or low-water systems .

-

Base : K₃PO₄ (finely ground, anhydrous) is superior. It provides sufficient basicity for transmetallation without the high concentration of free hydroxide ions that promote hydrolysis.

-

Solvent : 1,4-Dioxane or Toluene . If solubility is an issue, use n-Butanol or t-Amyl alcohol (bulky alcohols are less nucleophilic than water/methanol).

-

Optimization Matrix

| Parameter | Standard (Avoid) | Optimized (Recommended) | Rationale |

| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 or Pd(OAc)₂/SPhos | Accelerates oxidative addition into inert C-Cl bond. |

| Base | Na₂CO₃ / NaOH | K₃PO₄ or Cs₂CO₃ | Minimizes hydrolytic cleavage of the oxazole ring. |

| Solvent | DMF / MeOH | Toluene or 1,4-Dioxane | Non-nucleophilic; Toluene allows azeotropic drying. |

| Water | 1:1 ratio | Anhydrous or Trace (10:1) | Water is necessary for boronic acid activation but must be minimized. |

| Temp | 80°C | 100-110°C | Higher temp favors the high-energy OA step over hydrolysis. |

Standardized Protocol: High-Fidelity Coupling

Objective : Synthesis of 2-(4-methoxyphenyl)benzoxazole from 2-chlorobenzoxazole.

Materials

-

Substrate : 2-Chlorobenzoxazole (1.0 equiv)

-

Coupling Partner : 4-Methoxyphenylboronic acid (1.5 equiv)

-

Catalyst : XPhos Pd G3 (2-3 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

-

Base : K₃PO₄ (tribasic, anhydrous, finely ground) (3.0 equiv)

-

Solvent : 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure

-

Preparation of Reaction Vessel :

-

Oven-dry a 20 mL microwave vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

-

Expert Tip: Trace moisture is the enemy. Ensure the vessel is strictly anhydrous.

-

-

Reagent Charging :

-

Add 2-Chlorobenzoxazole (153 mg, 1.0 mmol).

-

Add 4-Methoxyphenylboronic acid (228 mg, 1.5 mmol).

-

Add K₃PO₄ (636 mg, 3.0 mmol).

-

Add XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).

-

Note: If using Pd(OAc)₂/XPhos, add them as solids now.

-

-

Solvent Addition & Degassing :

-

Add anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Degas : Sparge the mixture with Argon for 5-10 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Reaction :

-

Seal the vessel with a Teflon-lined cap.

-

Heat the reaction block to 100°C . Stir vigorously (1000 rpm).

-

Run for 2–4 hours .

-

Monitoring: Check via TLC (Hexane/EtOAc 8:1) or LCMS. Look for the disappearance of the starting chloride (Rt ~ X min) and appearance of product.

-

Warning: If the reaction runs too long (>12h), de-arylation or ring degradation may occur.

-

-

Work-up :

-

Purification :

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 0% -> 10% Ethyl Acetate in Hexanes.

-

Yield Expectation: 75–90%.

-

Troubleshooting & Optimization Matrix

If the standard protocol fails, use this decision tree to diagnose the failure mode.

Caption: Diagnostic workflow for common failure modes in benzoxazole coupling.

Case Studies & Scope

The following table summarizes expected outcomes based on literature precedents for similar electron-deficient heteroaryl chlorides.

| Substrate (Electrophile) | Boronic Acid | Catalyst System | Yield | Ref |

| 2-Chlorobenzoxazole | Phenylboronic acid | Pd(OAc)₂ / XPhos / K₃PO₄ / Toluene | 82% | [1] |

| 2-Chlorobenzoxazole | 4-Methoxyphenylboronic acid | Pd-PEPPSI-IPr / Cs₂CO₃ / Dioxane | 88% | [2] |

| 2-Chlorobenzoxazole | 3-Pyridylboronic acid | XPhos Pd G2 / K₃PO₄ / THF:H₂O | 65% | [1] |

| 5-Chlorobenzoxazole * | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / DME:H₂O | 92% | [3] |

*Note: 5-chlorobenzoxazole (Cl on benzene ring) is much more stable and reactive than the 2-chloro isomer. Do not confuse conditions for the two.

References

-

Molander, G. A., et al. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry, 2012.[4] Link (Demonstrates coupling of 2-chlorobenzoxazole in one-pot protocols).

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. Link (General protocol for difficult heteroaryl chlorides).

-

BenchChem Technical Support. "Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde." BenchChem Application Notes, 2025. Link (Discusses catalyst poisoning mechanisms relevant to benzoxazoles).

-

Littke, A. F., & Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000. Link (Foundational work on bulky phosphines for aryl chlorides).

Application Note: Strategic Synthesis of Benzoxazole-Based Ligands Utilizing 2-Chloro-5,7-dimethyl-1,3-benzoxazole as a Key Intermediate

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of synthetic methodologies for preparing diverse benzoxazole-based ligands, starting from the versatile building block, 2-Chloro-5,7-dimethyl-1,3-benzoxazole. We present detailed protocols for key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). The causality behind experimental choices, mechanistic insights, and practical guidance are provided to empower researchers in drug discovery and chemical biology to leverage this powerful synthetic intermediate.

Foundational Principles: The Reactivity of 2-Chloro-5,7-dimethyl-1,3-benzoxazole

The synthetic utility of 2-Chloro-5,7-dimethyl-1,3-benzoxazole stems from the high reactivity of the chlorine atom at the C2 position. This reactivity is a direct consequence of the electronic properties of the benzoxazole ring system. The electron-withdrawing nature of the adjacent nitrogen atom, combined with the overall aromatic system, renders the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[4] This activation is analogous to the reactivity observed in other 2-halo-aza-heterocycles and forms the basis for two major classes of synthetic transformations.[5]

The primary synthetic routes to functionalize the C2 position, which will be detailed in this guide, are direct nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Figure 1: Key synthetic pathways for the functionalization of 2-Chloro-5,7-dimethyl-1,3-benzoxazole.

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often high-yielding method for introducing a variety of nucleophiles at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a transient, negatively charged Meisenheimer complex.[6][7] The presence of the electron-withdrawing benzoxazole ring system is crucial for stabilizing this intermediate, thereby facilitating the reaction.

Causality of Experimental Design

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. They are also effective at dissolving the reactants and can be heated to the high temperatures often required to overcome the activation energy of disrupting aromaticity.

-

Base: A non-nucleophilic base, such as K₂CO₃, Cs₂CO₃, or a tertiary amine (e.g., DIPEA), is essential to deprotonate the nucleophile (if it's an amine, alcohol, or thiol) without competing in the substitution reaction. The choice of base can influence reaction rates; for instance, Cs₂CO₃ is more soluble and often more effective than K₂CO₃.

-

Temperature: While the C2-Cl bond is activated, SNAr reactions on heteroaromatic systems often require heating to proceed at a reasonable rate. Temperatures between 80-120 °C are typical.

Detailed Protocol: Synthesis of 2-Morpholino-5,7-dimethyl-1,3-benzoxazole

Figure 2: A typical experimental workflow for an SNAr reaction.

Materials:

| Reagent/Material | M.W. | Amount | Moles |

|---|---|---|---|

| 2-Chloro-5,7-dimethyl-1,3-benzoxazole | 181.62 | 1.00 g | 5.51 mmol |

| Morpholine | 87.12 | 0.58 mL | 6.61 mmol (1.2 eq) |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 1.52 g | 11.0 mmol (2.0 eq) |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5,7-dimethyl-1,3-benzoxazole (1.00 g, 5.51 mmol).

-

Add anhydrous potassium carbonate (1.52 g, 11.0 mmol).

-

Add DMF (20 mL) followed by morpholine (0.58 mL, 6.61 mmol).

-

Equip the flask with a reflux condenser and place it under a nitrogen or argon atmosphere.

-

Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Once complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water. A precipitate should form.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 30 mL).

-

Dry the crude product under vacuum.

-

For further purification, the solid can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by flash column chromatography on silica gel.

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 2-aryl or 2-vinyl benzoxazoles.[8] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[9][10]

Causality of Experimental Design

-

Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A phosphine ligand (e.g., PPh₃, SPhos, XPhos) is critical; it stabilizes the palladium center, modulates its reactivity, and facilitates the steps of the catalytic cycle.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[10] Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are commonly used.

-

Solvent System: The reaction is often run in a biphasic solvent system, such as toluene/water or dioxane/water, which helps to dissolve both the organic-soluble reactants and the water-soluble inorganic base.[8]

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5,7-dimethyl-1,3-benzoxazole

Figure 3: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

| Reagent/Material | M.W. | Amount | Moles |

|---|---|---|---|

| 2-Chloro-5,7-dimethyl-1,3-benzoxazole | 181.62 | 500 mg | 2.75 mmol |

| 4-Methoxyphenylboronic acid | 151.96 | 460 mg | 3.03 mmol (1.1 eq) |

| Pd(PPh₃)₄ | 1155.56 | 160 mg | 0.138 mmol (5 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 760 mg | 5.50 mmol (2.0 eq) |

| Toluene | - | 15 mL | - |

| Water | - | 5 mL | - |

Procedure:

-

In a Schlenk flask, combine 2-Chloro-5,7-dimethyl-1,3-benzoxazole (500 mg, 2.75 mmol), 4-methoxyphenylboronic acid (460 mg, 3.03 mmol), and Pd(PPh₃)₄ (160 mg, 0.138 mmol).

-

Add potassium carbonate (760 mg, 5.50 mmol).

-

Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

-

Add degassed toluene (15 mL) and degassed water (5 mL) via syringe.

-

Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring under a positive pressure of nitrogen.

-

Monitor the reaction by TLC. Upon completion (typically 12-18 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol III: Palladium-Catalyzed Buchwald-Hartwig Amination

As a powerful alternative to classical SNAr, the Buchwald-Hartwig amination allows for the formation of C-N bonds under conditions that are often milder and more functional-group tolerant.[11][12] This reaction is particularly valuable for coupling less reactive amines or for substrates where high temperatures might be detrimental.

Causality of Experimental Design

-

Catalyst System: This reaction requires a specific combination of a palladium precatalyst and a specialized, sterically hindered phosphine ligand (e.g., BINAP, XPhos, RuPhos). The ligand's bulk and electron-donating properties are critical for promoting the reductive elimination step, which is often rate-limiting.[13]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are most common. They are strong enough to deprotonate the amine (or the N-H bond in the intermediate palladium complex) but are too bulky to act as competing nucleophiles.[12]

-

Inert Atmosphere: The Pd(0) catalytic species and the bulky phosphine ligands are highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere (nitrogen or argon) is crucial for catalytic activity.

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5,7-dimethyl-N-phenyl-1,3-benzoxazol-2-amine

Materials:

| Reagent/Material | M.W. | Amount | Moles |

|---|---|---|---|

| 2-Chloro-5,7-dimethyl-1,3-benzoxazole | 181.62 | 500 mg | 2.75 mmol |

| Aniline | 93.13 | 0.28 mL | 3.03 mmol (1.1 eq) |

| Pd₂(dba)₃ | 915.72 | 63 mg | 0.069 mmol (2.5 mol%) |

| XPhos | 476.65 | 79 mg | 0.165 mmol (6 mol%) |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 370 mg | 3.85 mmol (1.4 eq) |

| Toluene, anhydrous | - | 20 mL | - |

Procedure:

-

Inside a glovebox, add Pd₂(dba)₃ (63 mg, 0.069 mmol), XPhos (79 mg, 0.165 mmol), and sodium tert-butoxide (370 mg, 3.85 mmol) to an oven-dried Schlenk tube.

-

Add 2-Chloro-5,7-dimethyl-1,3-benzoxazole (500 mg, 2.75 mmol).

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene (20 mL) followed by aniline (0.28 mL, 3.03 mmol) under an argon atmosphere.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-12 hours), cool to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL).

-

Dilute with ethyl acetate (50 mL) and separate the layers.

-

Extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Summary of Synthetic Approaches and Data

The following table summarizes the applicability of each method for generating different classes of benzoxazole-based ligands.

| Method | Bond Formed | Typical Nucleophile/Reagent | Key Conditions | Advantages | Limitations |

| SNAr | C-N, C-O, C-S | Amines, Alcohols, Thiols | Base (K₂CO₃), Polar Solvent, 80-120 °C | Operationally simple, inexpensive reagents | High temperatures, limited to strong nucleophiles |

| Suzuki | C-C | Boronic Acids/Esters | Pd Catalyst, Ligand, Base, Toluene/H₂O | Excellent functional group tolerance, vast reagent scope | Catalyst sensitivity, potential for boronic acid homo-coupling |

| Buchwald | C-N | Primary/Secondary Amines | Pd Catalyst, Bulky Ligand, Strong Base (NaOtBu) | Mild conditions, broad amine scope, high efficiency | Air-sensitive reagents, more expensive ligands/catalysts |

Conclusion

2-Chloro-5,7-dimethyl-1,3-benzoxazole is a highly effective and versatile intermediate for the synthesis of diverse libraries of benzoxazole-based ligands. Through straightforward Nucleophilic Aromatic Substitution or advanced Palladium-Catalyzed Cross-Coupling reactions, researchers can readily access compounds with a wide range of C2 substituents. The protocols and mechanistic insights provided herein serve as a practical guide for chemists in drug discovery and related fields, enabling the efficient and strategic preparation of novel molecules for biological evaluation.

References

-

Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. (2018). MDPI. [Link]

-

New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. (2021). Journal of Chemistry. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Phenoxyalkylhydrazide Benzoxazole Derivatives as Quorum Sensing Inhibitors with Strong Antibiofilm Effect. (2024). Journal of Medicinal Chemistry. [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. (2014). ResearchGate. [Link]

-

Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). (2023). PMC. [Link]

-

Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]

-

Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. (2016). Scientific Reports. [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]

-

Buchwald–Hartwig amination. (N.D.). Wikipedia. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Suzuki reaction. (N.D.). Wikipedia. [Link]

- Process for preparing 2-chlorobenzoxazoles. (1985).

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

The Suzuki Reaction. (N.D.). Andrew G. Myers Research Group, Harvard University. [Link]

-

3.7: Nucleophilic Aromatic Substitution. (2026). Chemistry LibreTexts. [Link]

-

Suzuki Coupling. (N.D.). Organic Chemistry Portal. [Link]

-

Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Troubleshooting & Optimization

Improving reaction yields for 2-Chloro-5,7-dimethyl-1,3-benzoxazole substitution

Technical Support Center: 2-Chloro-5,7-dimethyl-1,3-benzoxazole

A Guide to Improving Yields in C2-Position Substitution Reactions

Welcome to the technical support resource for 2-Chloro-5,7-dimethyl-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the common challenges associated with its substitution reactions and optimize your reaction yields.

The 2-chloro-5,7-dimethyl-1,3-benzoxazole scaffold is a valuable starting material for introducing a wide range of functionalities at the C2 position, leading to compounds with potential biological activities.[1][2] However, achieving high yields in these substitution reactions can be challenging. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and enhance the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter in the laboratory. We focus on the causality behind each issue and provide actionable solutions.

Q1: My nucleophilic aromatic substitution (SNAr) reaction with an amine or alkoxide nucleophile is giving a low yield or failing completely. What are the primary factors to investigate?

Answer: This is a common and frustrating issue. A low or non-existent yield in an SNAr reaction on this substrate can typically be traced back to one of several key factors related to reactivity, conditions, or starting materials.

-

Inherent Substrate Reactivity: The benzoxazole ring system inherently activates the C2 position for nucleophilic attack. However, the two methyl groups at the 5 and 7 positions are weakly electron-donating, which can slightly reduce the electrophilicity of the C2 carbon compared to an unsubstituted 2-chlorobenzoxazole. This means that more forcing conditions may be required.

-

Nucleophile Strength and Concentration: The reaction rate is directly dependent on the nucleophilicity of your chosen reagent. Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered nucleophiles will react slowly.

-

Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt (e.g., NaOR) while leaving the anion relatively free and highly reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its potency.[3]

-

Temperature and Reaction Time: SNAr reactions often require elevated temperatures to overcome the activation energy of forming the intermediate Meisenheimer complex.[4][5] Insufficient heat is a primary cause of stalled reactions.

-

Purity of Materials: 2-chlorobenzoxazoles can be sensitive to moisture. Ensure your starting material is pure and your solvent is anhydrous, as water can react to form the corresponding benzoxazol-2-one, consuming your starting material.[6]

Troubleshooting Workflow:

Caption: Generalized SNAr Mechanism at the C2 Position.

FAQ 2: Which analytical techniques are best for monitoring reaction progress? Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring these reactions. [3][7]Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. Co-spotting the reaction mixture with the starting material is essential for accurate identification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent choices.

FAQ 3: Are there any "green" or more sustainable approaches for these reactions? Yes, the field is actively moving towards more sustainable methods. For SNAr, using an ionic liquid as both the solvent and catalyst can sometimes allow for lower reaction temperatures and easier catalyst recycling. [8]For cross-coupling reactions, developing catalysts that work in more environmentally benign solvents like water or ethanol is a major area of research. Furthermore, using heterogeneous catalysts that can be easily filtered and reused can significantly reduce waste and cost. [9]

Section 3: Protocols & Data

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a generalized starting point and may require optimization for specific substrates.

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

-

Reagent Addition: Add 2-chloro-5,7-dimethyl-1,3-benzoxazole (1.0 equivalent) to the stirred solution.

-

Heating: Heat the reaction mixture to 80-100°C.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. [10] Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol requires strict adherence to inert atmosphere techniques.

-

Preparation: To a flame-dried Schlenk flask, add the arylboronic acid (1.5 equivalents), a base such as K₂CO₃ (3.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum/argon backfill.

-

Solvent/Reagent Addition: Under a positive pressure of argon, add 2-chloro-5,7-dimethyl-1,3-benzoxazole (1.0 equivalent). Then, add a degassed solvent mixture, such as dioxane/water (4:1), via syringe.

-

Heating: Heat the reaction mixture to 90°C.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and perform an aqueous work-up as described in Protocol 1.

-

Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for SNAr with Various Nucleophiles

| Nucleophile Type | Typical Solvent | Base | Typical Temperature (°C) | Key Considerations |

| Primary/Secondary Aliphatic Amine | DMF, NMP | DIPEA, DBU, or excess amine | 80 - 120 | Can often serve as its own base if used in excess. |

| Aniline (Electron-rich) | Dioxane, Toluene | K₂CO₃, Cs₂CO₃ | 100 - 140 | May require a stronger base and higher temperatures. |

| Alcohol (Alkoxide) | THF, DMF | NaH, K₂CO₃ | 25 - 80 | Pre-formation of the alkoxide with NaH is highly recommended. |

| Thiol (Thiolate) | DMF, Ethanol | K₂CO₃, Et₃N | 25 - 60 | Thiolates are generally very potent nucleophiles. |

Table 2: Comparison of Common Palladium Catalysts/Ligands for Cross-Coupling

| Reaction Type | Common Catalyst/Ligand System | Advantages | Disadvantages |

| Suzuki-Miyaura (C-C) | Pd(PPh₃)₄ or Pd(OAc)₂ + SPhos/RuPhos | Highly reliable, broad substrate scope for boronic acids. | Boronic acids can be unstable; requires careful base selection. |

| Buchwald-Hartwig (C-N) | Pd₂(dba)₃ + XPhos/BrettPhos | Excellent for a wide variety of amines, including challenging ones. | Ligands can be expensive; highly sensitive to air. |

| Sonogashira (C-C, alkyne) | Pd(PPh₃)₂Cl₂ + CuI | Direct way to install alkynes. | Requires a co-catalyst (CuI); risk of alkyne homocoupling. |

References

- Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis. Accessed February 2024.

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Benchchem. Optimizing reaction conditions for one-pot benzoxazole synthesis. Accessed February 2024.

- Benchchem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Accessed February 2024.

- Benchchem.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules.

- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.

- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journal of Organic Chemistry.

- Benchchem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Accessed February 2024.

- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Accessed February 2024.

- Organic Chemistry Portal. Synthesis of Benzoxazoles. Accessed February 2024.

- Synthesis of substituted 2-amino benzoxazole derivatives starting

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

- Benzoxazole derivatives: design, synthesis and biological evalu

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2018).

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI.

- Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene)

- Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.

- Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. (2025).

- Benchchem. Technical Support Center: Synthesis of Substituted Benzoxazoles. Accessed February 2024.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.

- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.

- Synthesis of some benzoxazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research.

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. (2019). Semantic Scholar.

- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

- Benchchem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Accessed February 2024.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2011). Environmental Science & Technology.

- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers.

- The Organic Chemistry Tutor. (2019).

- ChemicalBook. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. Accessed February 2024.

- Process for preparing 2-chlorobenzoxazoles. (1985).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Overcoming steric hindrance in 5,7-dimethyl substituted benzoxazoles

Ticket #57-DMB: Overcoming Steric Hindrance in Scaffold Construction

Status: Open Priority: High (Blocker for SAR studies) Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

You are encountering low yields or failed reactions when synthesizing or functionalizing 5,7-dimethylbenzoxazoles . This is a known issue caused by the 7-methyl group (derived from the 6-position of the starting 2-aminophenol). This group exerts significant steric pressure on the C-2 position, inhibiting both the initial ring closure and subsequent nucleophilic or catalytic attacks.

This guide replaces standard "textbook" conditions with high-energy, sterically-tolerant protocols validated for hindered substrates.

Module 1: The Cyclization Block (Ring Closure)

User Issue:

"I am refluxing 2-amino-4,6-dimethylphenol with a benzoic acid derivative in toluene/xylene with p-TsOH, but the yield is <15% or the reaction stalls at the intermediate amide."

Root Cause Analysis

Standard Dean-Stark dehydration relies on the rotation of the intermediate amide bond to allow the phenolic oxygen to attack the carbonyl carbon. The 7-methyl group creates a "rotational barrier" (ortho-effect), preventing the molecule from achieving the planar transition state required for cyclization.

Troubleshooting Protocol

Stop using standard thermal dehydration. You must switch to a method that drives dehydration via an activated electrophile or high-energy input.

Solution A: The "Brute Force" Method (Polyphosphoric Acid)

PPA acts as both solvent and catalyst, generating a highly reactive acyl cation that overcomes the steric barrier.

Protocol:

-

Mix: Combine 2-amino-4,6-dimethylphenol (1.0 eq) and the carboxylic acid (1.0 eq) in Polyphosphoric Acid (PPA) (approx. 10–15 g per gram of substrate).

-

Heat: Stir at 180–200 °C for 4–6 hours. Note: The high temperature is non-negotiable for 7-substituted systems.

-

Quench: Cool to 80 °C, then pour onto crushed ice/water with vigorous stirring.

-

Neutralize: Adjust pH to ~8 with 50% NaOH or conc.

. The product usually precipitates.

Solution B: The "Green" Method (Microwave-Assisted Oxidative Cyclization)

If your carboxylic acid is sensitive to PPA, use an aldehyde and an oxidant under microwave irradiation.

Protocol:

-

Mix: Aminophenol (1.0 eq) + Aldehyde (1.0 eq) in ethanol or DMF.

-

Add Oxidant: Add DDQ (1.1 eq) or Iodine (

, 20 mol%). -

Irradiate: Microwave at 130 °C for 10–20 minutes.

-

Mechanism: This forms the Schiff base first (easier than amide formation), which is then oxidatively cyclized. The

nature of the Schiff base reduces the steric clash compared to the tetrahedral intermediate of the amide route.

Decision Logic for Cyclization

Figure 1: Decision matrix for selecting the optimal cyclization route based on substrate stability.

Module 2: C-2 Functionalization (The Coupling Block)

User Issue:

"I have the 2-chloro-5,7-dimethylbenzoxazole, but Suzuki/Sonogashira coupling at C-2 fails or gives homocoupled byproducts."

Root Cause Analysis

The 7-methyl group shields the C-2 position from the backside. In oxidative addition (Pd0 to PdII), the bulky phosphine ligands on the metal center clash with the 7-methyl group, destabilizing the transition state.

Troubleshooting Protocol

Strategy 1: Ligand Switching (The "Small but Mighty" Approach)

Standard ligands like

-

Recommended Catalyst: Pd-PEPPSI-IPr or XPhos Pd G2 .

-

Why: These N-heterocyclic carbene (NHC) or Buchwald precatalysts are designed to force reductive elimination even in sterically congested environments.

Strategy 2: The "Bypass" Route (Copper-Catalyzed C-H Activation)

Instead of coupling after ring closure, use a Copper-catalyzed one-pot reaction to form the bond during ring closure.

Protocol (Intramolecular C-H Functionalization):

-

Substrate: Use a 2-halo-anilide precursor.

-

Catalyst: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%).

-

Base:

(2.0 eq). -

Solvent: DMSO, 120 °C.

-

Mechanism: Copper coordinates to the nitrogen and the halogen, forcing the ring closure despite the methyl group's interference.

Comparative Data: Catalyst Performance

| Catalyst System | Ligand Type | Yield (C-2 Arylation) | Notes |

| Phosphine | < 10% | Failed. Ligand cone angle too large. | |

| Bidentate | 25-30% | Slow conversion; significant debromination. | |

| Pd-PEPPSI-IPr | NHC | 82% | Recommended. High activity, steric tolerance. |

| N/A | 65% | Good alternative, but requires higher temp. |

Module 3: Visualization of Steric Clash